Agn-PC-0mvqjv

Description

Agn-PC-0mvqjv (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key physicochemical properties include a topological polar surface area (TPSA) of 40.46 Ų, moderate solubility (0.24 mg/mL in aqueous solutions), and a logP (octanol-water partition coefficient) range of 0.61–2.15, depending on the computational model used . Its synthetic accessibility score of 2.07 indicates moderate ease of synthesis, utilizing reagents like (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in tetrahydrofuran/water media at 75°C .

Properties

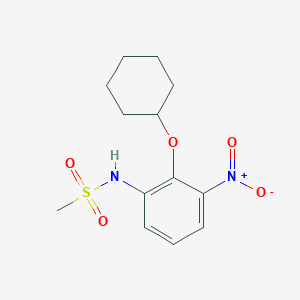

CAS No. |

477594-30-2 |

|---|---|

Molecular Formula |

C13H18N2O5S |

Molecular Weight |

314.36 g/mol |

IUPAC Name |

N-(2-cyclohexyloxy-3-nitrophenyl)methanesulfonamide |

InChI |

InChI=1S/C13H18N2O5S/c1-21(18,19)14-11-8-5-9-12(15(16)17)13(11)20-10-6-3-2-4-7-10/h5,8-10,14H,2-4,6-7H2,1H3 |

InChI Key |

YBCBOXOAJAQPQU-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])OC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Agn-PC-0mvqjv involves several methods, including the template method, electrochemical method, wet chemical method, and polyol method . Each method has its own set of reaction conditions and requirements:

Template Method: This method requires a prefabricated template with numerous pores to pattern the nanowires.

Electrochemical Method: This involves the use of an electrochemical cell to deposit the compound onto a substrate.

Wet Chemical Method: This method uses chemical reactions in a liquid medium to produce the compound.

Polyol Method: This involves the reduction of metal precursors in a polyol medium, often resulting in high-purity products.

Chemical Reactions Analysis

Agn-PC-0mvqjv undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxygen, hydrogen, and halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions with oxygen can lead to the formation of oxides, while reduction reactions with hydrogen can produce metallic forms of the compound.

Scientific Research Applications

Agn-PC-0mvqjv has a wide range of applications in scientific research :

Chemistry: It is used as a catalyst in various chemical reactions due to its high reactivity.

Biology: The compound’s unique properties make it useful in biological assays and imaging techniques.

Medicine: Agn-PC-0mvqjv is being explored for its potential in drug delivery systems and as an antimicrobial agent.

Industry: It is used in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism by which Agn-PC-0mvqjv exerts its effects involves its interaction with molecular targets and pathways . The compound can interact with cellular components, leading to changes in cellular function and activity. For example, in biological systems, it may interact with proteins and enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Properties of Agn-PC-0mvqjv and Similar Compounds

Key Findings :

Structural Influence on Solubility :

Agn-PC-0mvqjv exhibits higher solubility compared to (6-Bromo-2,3-dichlorophenyl)boronic acid due to fewer halogen substituents, reducing hydrophobic interactions .

BBB Permeability :

The dichloro substitution in (6-Bromo-2,3-dichlorophenyl)boronic acid increases molecular bulk, hindering BBB penetration, whereas Agn-PC-0mvqjv’s simpler substitution pattern facilitates CNS targeting .

Synthetic Complexity :

Agn-PC-0mvqjv’s moderate synthetic accessibility score balances reactivity and stability, making it preferable for scalable production over the more complex (6-Bromo-2,3-dichlorophenyl)boronic acid .

LogP Variability :

The logP range across analogs highlights the impact of halogen positioning on lipophilicity, with ortho-dichloro groups in the third compound significantly increasing logP .

Functional and Regulatory Considerations

Comparative dissolution profiles and impurity thresholds must align with reference standards in generic drug development, as emphasized by the National Medical Products Administration (NMPA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.